Femovan

Description

Properties

CAS No. |

109852-02-0 |

|---|---|

Molecular Formula |

C41H50O4 |

Molecular Weight |

606.8 g/mol |

IUPAC Name |

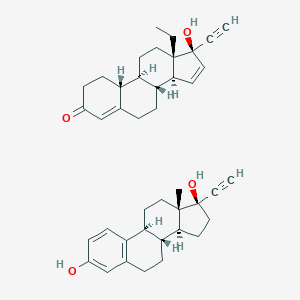

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H26O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17+,18+,19-,20-,21-;16-,17-,18+,19+,20+/m01/s1 |

InChI Key |

WNSDZLZVSSOOCA-WOMZHKBXSA-N |

SMILES |

CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Synonyms |

estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, compd. with piperazine (1:1) estropipate Genoral Harmogen Harmonet Ogen Ortho-Est piperazine estrone sulfate |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of Gestodene on Progesterone Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gestodene (B1671452) is a potent synthetic progestin belonging to the gonane (B1236691) subgroup of 19-nortestosterone derivatives. It is utilized primarily in oral contraceptives due to its high progestational activity and distinct pharmacological profile.[1] This document provides a comprehensive technical overview of the molecular mechanism of action of gestodene, focusing on its interaction with progesterone (B1679170) receptors (PR). It details the binding affinity and selectivity of gestodene for various steroid receptors, outlines the canonical genomic and potential non-genomic signaling pathways it modulates, and provides detailed protocols for key experimental assays used in its characterization.

Receptor Binding and Selectivity Profile

Gestodene's biological activity is dictated by its affinity for the progesterone receptor and its cross-reactivity with other steroid hormone receptors. This profile determines its therapeutic efficacy and potential side effects.

Binding Affinity for Progesterone Receptor

Gestodene exhibits a high binding affinity for the progesterone receptor, comparable to or greater than the natural ligand, progesterone.[2] This high affinity underlies its potency as a progestin, allowing for effective ovulation inhibition at low dosages.[3][4] Studies using human uterus cytosol have shown that gestodene's behavior in terms of binding to the progesterone receptor is very similar to that of progesterone.[5]

Cross-Reactivity and Selectivity

An essential aspect of gestodene's pharmacological profile is its binding affinity for other steroid receptors, which influences its androgenic, glucocorticoid, and mineralocorticoid activities. Gestodene, like other synthetic progestins, displays some affinity for androgen, glucocorticoid, and mineralocorticoid receptors.[5][6] However, it has no measurable affinity for the estrogen receptor (ER).[1][5] The ratio of its affinity for the progesterone receptor to its affinity for the androgen receptor, known as the selectivity index, is a measure of its potential for androgenic side effects.[7] Newer progestins like gestodene were developed to have a higher selectivity index compared to older agents, aiming to reduce androgenic effects.[7]

Table 1: Relative Binding Affinity (RBA) of Gestodene and Other Progestins to Steroid Receptors

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ER) |

| Gestodene | High[1][6] | Marked[1] | Marked[1] | Marked[1][5] | No measurable affinity[1][5] |

| Progesterone | High[1] | Low[1] | Low[1] | Marked[1] | No measurable affinity |

| 3-keto-desogestrel | High[1] | Marked[1] | Marked[1] | Almost none[1][6] | No measurable affinity[6] |

| Levonorgestrel | High[6] | High[6] | High[6] | Relatively high[6] | No measurable affinity[6] |

Note: This table provides a qualitative summary based on available literature. Quantitative RBA values can vary depending on the experimental system (e.g., tissue source, radioligand used).

Molecular Mechanism of Action

Gestodene exerts its effects through both genomic and non-genomic signaling pathways upon binding to the progesterone receptor.

Genomic Signaling Pathway

The classical, or genomic, mechanism of action is the primary pathway through which gestodene and other progestins regulate gene expression. This process is relatively slow, taking hours to days to manifest its full effects.

-

Ligand Binding and Receptor Activation: Gestodene, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor.

-

Dimerization and Nuclear Translocation: The activated gestodene-PR complex dissociates from heat shock proteins, dimerizes, and translocates to the nucleus if it was initially in the cytoplasm.

-

DNA Binding and Gene Transcription: In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

-

Co-regulator Recruitment and Transcription Modulation: The DNA-bound receptor complex recruits a variety of co-activators (e.g., SRC-1, TIF-2) or co-repressors, which in turn modulate the transcriptional machinery, leading to an increase or decrease in the transcription of specific genes. This ultimately alters protein synthesis and cellular function.

References

- 1. Characterization of the novel progestin gestodene by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gestodene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. New progestins--clinical experiences: gestodene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gestodene: a review of its pharmacology, potency and tolerability in combined contraceptive preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gestodene: a novel synthetic progestin--characterization of binding to receptor and serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Sex hormone receptor binding, progestin selectivity, and the new oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Activity of Ethinylestradiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and biological activity of ethinylestradiol, a synthetic estrogen widely used in oral contraceptives and hormone replacement therapy. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this important pharmaceutical compound.

Molecular Structure and Physicochemical Properties

Ethinylestradiol (EE) is a synthetic derivative of the natural estrogen, estradiol (B170435). The key structural modification is the addition of an ethynyl (B1212043) group at the C17α position of the steroid nucleus. This modification is crucial as it sterically hinders the metabolic oxidation of the 17β-hydroxyl group, thereby significantly increasing its oral bioavailability and metabolic stability compared to estradiol.

Table 1: Physicochemical and Identification Properties of Ethinylestradiol [1]

| Property | Value |

| Chemical Formula | C₂₀H₂₄O₂ |

| IUPAC Name | (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

| CAS Number | 57-63-6 |

| Molecular Weight | 296.4 g/mol |

| Melting Point | 182-184 °C |

| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CCC4=C3C=CC(=C4)O |

| InChIKey | BFPYWIDHMRZLRN-SLHNCBLASA-N |

Mechanism of Action

Ethinylestradiol exerts its biological effects primarily by acting as a potent agonist of the nuclear estrogen receptors, ERα and ERβ.[2] Upon entering the target cell, ethinylestradiol binds to these receptors located in the cytoplasm or nucleus.

Genomic Signaling Pathway

The binding of ethinylestradiol to ERα or ERβ induces a conformational change in the receptor, leading to its dimerization. This activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of estrogens.[3]

The primary contraceptive effect of ethinylestradiol is achieved through the negative feedback mechanism on the hypothalamic-pituitary-gonadal axis. By stimulating estrogen receptors in the hypothalamus and pituitary gland, it inhibits the secretion of Gonadotropin-Releasing Hormone (GnRH), Follicle-Stimulating Hormone (FSH), and Luteinizing Hormone (LH). This suppression of gonadotropins prevents follicular development and the mid-cycle LH surge, thereby inhibiting ovulation.[2]

Additionally, ethinylestradiol induces changes in the endometrium, making it less receptive to implantation, and alters the consistency of cervical mucus, rendering it more difficult for sperm to penetrate.

Genomic signaling pathway of ethinylestradiol.

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, ethinylestradiol can also initiate rapid, non-genomic signaling events. These are mediated by a subpopulation of estrogen receptors located at the plasma membrane (mERs) and G-protein coupled estrogen receptors (GPERs).[2] Activation of these receptors can lead to the rapid activation of various intracellular signaling cascades, including the PI3K/Akt and MAPK pathways, which can influence cellular processes such as proliferation and survival.[4]

Biological Activity and Potency

Ethinylestradiol is a highly potent estrogen, with a greater affinity for ERα than estradiol.[2] Its potency is also significantly higher than that of estradiol when administered orally due to its resistance to first-pass metabolism.

Table 2: In Vitro Activity of Ethinylestradiol

| Parameter | Receptor | Value | Assay Type |

| Relative Binding Affinity (RBA) vs. Estradiol | ERα | 194 - 233%[2] | Competitive Binding Assay |

| Relative Binding Affinity (RBA) vs. Estradiol | ERβ | 38 - 151%[2] | Competitive Binding Assay |

| EC₅₀ | ERα | ~0.1 - 1 nM[5] | Reporter Gene Assay |

| EC₅₀ | ERβ | Data not consistently available | Reporter Gene Assay |

| IC₅₀ | ERα | Data not consistently available | Competitive Binding Assay |

| IC₅₀ | ERβ | Data not consistently available | Competitive Binding Assay |

Pharmacokinetics

The pharmacokinetic profile of ethinylestradiol is characterized by rapid absorption, extensive metabolism, and a relatively long elimination half-life.

Table 3: Pharmacokinetic Parameters of Ethinylestradiol [6][7]

| Parameter | Value | Description |

| Oral Bioavailability | 38 - 48% | The fraction of the administered dose that reaches systemic circulation. |

| Time to Peak Concentration (Tₘₐₓ) | 1 - 2 hours | Time to reach maximum plasma concentration after oral administration. |

| Protein Binding | 97 - 98% | Primarily binds to albumin in the plasma. |

| Metabolism | Primarily hepatic (CYP3A4) | Metabolized mainly in the liver by the cytochrome P450 enzyme CYP3A4. |

| Elimination Half-life (t₁/₂) | 7 - 36 hours | The time required for the plasma concentration to decrease by half. |

| Excretion | 62% Feces, 38% Urine | Excreted in both feces and urine as metabolites. |

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-estradiol.

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol) and centrifuged to obtain a cytosolic fraction containing estrogen receptors.

-

Competitive Binding Incubation: A constant concentration of [³H]-estradiol and varying concentrations of the test compound (ethinylestradiol) are incubated with the uterine cytosol.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated as: (IC₅₀ of estradiol / IC₅₀ of test compound) x 100.

Workflow for a competitive estrogen receptor binding assay.

Estrogen Receptor Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a test compound to activate the estrogen receptor and induce the expression of a reporter gene (luciferase).

-

Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, T47D) endogenously expressing estrogen receptors is transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an ERE-containing promoter.

-

Cell Plating and Treatment: The transfected cells are plated in multi-well plates and treated with varying concentrations of the test compound (ethinylestradiol).

-

Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and protein expression.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate (luciferin) is added. The light produced by the enzymatic reaction is measured using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the level of luciferase expression and, therefore, to the estrogenic activity of the test compound. The concentration that produces 50% of the maximal response (EC₅₀) is determined.

Workflow for an estrogen receptor luciferase reporter gene assay.

Downstream Target Genes

The activation of estrogen receptors by ethinylestradiol leads to the regulation of a wide array of downstream target genes involved in various physiological processes. Some key examples include:

-

Genes involved in cell proliferation and growth: Cyclin D1, c-myc, IGF-1[12]

-

Progesterone receptor (PGR): A classic estrogen-responsive gene.

-

Genes involved in coagulation: Ethinylestradiol can alter the hepatic transcript levels of several coagulation factors, including fibrinogen, prothrombin (FII), and antithrombin.[13]

-

Genes related to lipid metabolism: Ethinylestradiol can influence the expression of genes involved in cholesterol and lipoprotein metabolism.

-

Trefoil factor 1 (TFF1/pS2): A well-characterized estrogen-inducible gene often used as a biomarker for estrogenic activity.

Conclusion

Ethinylestradiol is a potent synthetic estrogen with a well-defined molecular structure and mechanism of action. Its high oral bioavailability and metabolic stability have made it a cornerstone of hormonal contraception and therapy. A thorough understanding of its interaction with estrogen receptors, the subsequent signaling pathways, and its pharmacokinetic profile is essential for the continued development of safe and effective estrogen-based therapies. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of ethinylestradiol and other estrogenic compounds.

References

- 1. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethinylestradiol - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Impact of 17-alpha ethinyl estradiol (EE2) and diethyl phthalate (DEP) exposure on microRNAs expression and their target genes in differentiated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ESTIMATING SYSTEMIC EXPOSURE TO ETHINYL ESTRADIOL FROM AN ORAL CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and Pharmacodynamic Profiles of Ethinylestradiol/Norgestimate Combination or Norethindrone upon Coadministration with Elagolix 150 mg Once Daily in Healthy Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. eubopen.org [eubopen.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Comparison of the proliferative effects of ethinylestradiol on human breast cancer cells in an intermittent and a continuous dosing regime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 17α-Ethinylestradiol rapidly alters transcript levels of murine coagulation genes via estrogen receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Ethinylestradiol on Breast Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of ethinylestradiol (EE), a synthetic estrogen widely used in oral contraceptives, on various breast cancer cell lines. The document details the diverse cellular responses to EE, outlines the experimental protocols for assessing these effects, and presents quantitative data from key studies. Furthermore, it illustrates the primary signaling pathways implicated in ethinylestradiol's mechanism of action in breast cancer cells.

Introduction

Ethinylestradiol's role in breast cancer is complex, with in vitro studies revealing divergent effects that are largely dependent on the molecular subtype of the cancer cells. In estrogen receptor-positive (ER+) cell lines, such as MCF-7 and T47D, EE typically mimics the proliferative effects of the natural estrogen, 17β-estradiol. Conversely, in triple-negative breast cancer (TNBC) cell lines like MDA-MB-231, which lack estrogen, progesterone (B1679170), and HER2 receptors, EE has been observed to exert anti-proliferative and anti-migratory effects at specific concentrations. Understanding these differential effects is crucial for elucidating the mechanisms of hormonal carcinogenesis and for the development of targeted therapies.

Effects on Cell Viability and Proliferation

The impact of ethinylestradiol on the viability and proliferation of breast cancer cells is a key area of investigation. Studies have demonstrated that EE can either stimulate or inhibit cell growth, depending on the cell line's receptor status and the concentration of the compound.

Table 1: Effect of Ethinylestradiol on the Viability and Proliferation of Breast Cancer Cell Lines

| Cell Line | Receptor Status | Ethinylestradiol Concentration | Treatment Duration | Observed Effect | Reference |

| MCF-7 | ER+, PR+, HER2- | 1 nM | 24 hours | Significant stimulation of cell growth (28-39% increase) | [1] |

| 0.1 nM | 24 hours | Significant stimulation of cell growth (49-54% increase) | [1] | ||

| T47D | ER+, PR+, HER2- | 10⁻⁹ M | 5 minutes | Activation of ERK 2, suggesting a proliferative signal | [2] |

| ZR75-1 | ER+, PR+, HER2- | Equimolar to estradiol | 3-4 days | Significant increase in proliferation rate | [3] |

| HCC1500 | ER+, PR+, HER2- | Equimolar to estradiol | 3-4 days | Significant increase in proliferation rate | [3] |

| MDA-MB-231 | Triple-Negative | 10 µM | 24 hours | Decreased cell viability to 64.32% | [4] |

| 1 µM | 24 hours | Reduction in cell viability to 76.08% (in combination with Levonorgestrel) | [4] | ||

| 0.05 µM | 24 hours | Inhibited cell migration (wound healing rate of 46.38%) | [5] | ||

| 1 µM | 24 hours | Inhibited cell migration (wound healing rate of 13.91%) | [5] |

Modulation of Cell Cycle and Apoptosis

Ethinylestradiol influences the expression of key proteins that regulate the cell cycle and apoptosis. In ER+ cells, EE can promote cell cycle progression by upregulating cyclins and downregulating cyclin-dependent kinase (CDK) inhibitors. In contrast, in some TNBC cells, it can induce apoptosis.

Table 2: Ethinylestradiol's Impact on Cell Cycle and Apoptotic Regulators

| Cell Line | Target Protein | Effect of Ethinylestradiol Treatment | Implication | Reference |

| MCF-7 | Cyclin D1 | Increased expression | Promotion of G1/S phase transition | [6][7] |

| p21Cip1 | Decreased expression | Abrogation of cell cycle arrest | [6][8] | |

| p27Kip1 | Decreased expression | Abrogation of cell cycle arrest | [6][8] | |

| Progesterone Receptor (PR) | Upregulated expression | Enhanced progesterone sensitivity | [9][10] | |

| MDA-MB-231 | Apoptosis Induction | Nuclear fragmentation and chromatin condensation observed | Pro-apoptotic activity | [4] |

Signaling Pathways Activated by Ethinylestradiol

Ethinylestradiol exerts its effects through the activation of distinct signaling pathways, which can be broadly categorized into genomic and non-genomic pathways. The genomic pathway involves the binding of EE to nuclear estrogen receptors, leading to changes in gene transcription. The non-genomic pathways are initiated by the interaction of EE with membrane-associated estrogen receptors, including the G-protein coupled estrogen receptor (GPER), leading to rapid intracellular signaling cascades.

GPER-Mediated Signaling Pathway

dot

Caption: GPER-mediated signaling cascade initiated by ethinylestradiol.

MAPK/ERK Signaling Pathway

dot

Caption: MAPK/ERK signaling pathway activated by ethinylestradiol.

Experimental Protocols

A variety of in vitro assays are employed to characterize the effects of ethinylestradiol on breast cancer cells. Below are detailed protocols for some of the key experiments.

Cell Viability and Proliferation Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Materials:

-

Breast cancer cells (e.g., MCF-7, MDA-MB-231)

-

96-well plates

-

Complete culture medium

-

Ethinylestradiol stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of ethinylestradiol for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-treated controls.

-

After treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

This assay is used to determine cell viability by staining the DNA of adherent cells.

-

Materials:

-

Breast cancer cells

-

6- or 12-well plates

-

Complete culture medium

-

Ethinylestradiol stock solution

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde or ice-cold methanol)

-

0.5% Crystal Violet solution in 25% methanol

-

Solubilization solution (e.g., 10% acetic acid or 1% SDS)

-

-

Protocol:

-

Seed cells in multi-well plates and treat with ethinylestradiol as described for the MTT assay.

-

After treatment, wash the cells with PBS.

-

Fix the cells with the fixing solution for 15 minutes at room temperature.

-

Wash the plates with water and stain with Crystal Violet solution for 20 minutes.

-

Wash the plates extensively with water to remove excess stain and allow them to air dry.

-

Add solubilization solution to each well and incubate with shaking for 15 minutes.

-

Measure the absorbance at 590 nm.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to assess the effect of a compound on cell migration.

-

Materials:

-

Breast cancer cells (e.g., MDA-MB-231)

-

6- or 12-well plates

-

Complete culture medium

-

Ethinylestradiol stock solution

-

Sterile 200 µL pipette tip

-

Microscope with a camera

-

-

Protocol:

-

Seed cells in multi-well plates and grow them to form a confluent monolayer.

-

Create a "scratch" in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove dislodged cells.

-

Add fresh medium containing the desired concentration of ethinylestradiol or vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

-

Measure the width of the scratch at different time points to quantify the rate of cell migration.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess their expression levels.

-

Materials:

-

Breast cancer cells

-

Ethinylestradiol stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against ERα, p-ERK, Cyclin D1, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Treat cells with ethinylestradiol for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

dot

Caption: General experimental workflow for studying ethinylestradiol effects.

Conclusion

The in vitro effects of ethinylestradiol on breast cancer cell lines are multifaceted and context-dependent. In ER-positive cells, EE generally promotes proliferation through classical estrogen signaling pathways. In contrast, in triple-negative breast cancer cells, it can exhibit anti-cancer properties by inhibiting proliferation and migration, and inducing apoptosis. The detailed experimental protocols and understanding of the underlying signaling pathways presented in this guide are essential for researchers in the field to design and interpret experiments aimed at further elucidating the role of synthetic estrogens in breast cancer biology and for the development of novel therapeutic strategies.

References

- 1. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Proliferative effects of estradiol- or ethinylestradiol-progestogen combinations on human breast cancer cells in an intermitted and a long-term regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into the Behavior of Triple-Negative MDA-MB-231 Breast Carcinoma Cells Following the Treatment with 17β-Ethinylestradiol and Levonorgestrel | MDPI [mdpi.com]

- 5. Scratch Wound Healing Assay [en.bio-protocol.org]

- 6. Multifaceted Regulation of Cell Cycle Progression by Estrogen: Regulation of Cdk Inhibitors and Cdc25A Independent of Cyclin D1-Cdk4 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estrogen-induced activation of Cdk4 and Cdk2 during G1-S phase progression is accompanied by increased cyclin D1 expression and decreased cyclin-dependent kinase inhibitor association with cyclin E-Cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Immunohistochemical analysis in ethinylestradiol-treated breast cancers after prior long-term estrogen-deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Estradiol up-regulates estrogen receptor and progesterone receptor gene expression in specific ovine uterine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Gestodene in Animal Models for Endocrine Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gestodene (B1671452) is a potent synthetic progestogen used in hormonal contraceptives. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—in preclinical animal models is fundamental for the evaluation of its efficacy, safety, and endocrine effects. This guide provides an in-depth overview of the pharmacokinetics of gestodene in various animal models, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological and experimental pathways. The significant inter-species differences in pharmacokinetic parameters underscore the importance of careful model selection and data interpretation when extrapolating findings to human clinical scenarios.[1]

Data Presentation: Pharmacokinetic Parameters of Gestodene

Quantitative pharmacokinetic data for gestodene in animal models is not extensively available in publicly accessible literature. The following table summarizes the available data, highlighting the species, route of administration, and key parameters. It is important to note that direct comparisons should be made with caution due to variations in study design and analytical methodologies.

| Animal Model | Route of Administration | Dose | T½ (Terminal Half-Life) | Bioavailability (%) | Source |

| Rat | Intravenous | - | 1.8 h | 100% (by definition) | [1] |

| Subcutaneous | - | 12.0 h | 121% | [1] | |

| Oral | - | - | 19% | [1] | |

| Beagle Dog | Intravenous | - | 1.8 h | 100% (by definition) | [1] |

| Subcutaneous | - | 5.5 h | 122% | [1] | |

| Oral | - | - | 100% | [1] | |

| Rhesus Monkey | Intravenous | - | 10.5 h | 100% (by definition) | [1] |

| Subcutaneous | - | 15.0 h | 100% | [1] | |

| Oral | - | - | 89% | [1] |

Note: Specific Cmax, Tmax, AUC, and Clearance values are not consistently reported in the reviewed literature. The bioavailability exceeding 100% in some subcutaneous studies may be attributed to slow release from the injection site, leading to a depot effect and altered clearance patterns compared to the intravenous route.[1]

Experimental Protocols

The following sections outline typical methodologies employed in pharmacokinetic studies of gestodene in animal models.

Animal Models and Dosing

-

Species: Common species for endocrine and toxicity studies include Sprague-Dawley or Wistar rats, beagle dogs, and rhesus monkeys.[1] Rabbits are also utilized, particularly for studies involving contraceptive patch formulations.

-

Administration Routes:

-

Intravenous (IV): Typically administered as a bolus injection into a major vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys) to determine fundamental pharmacokinetic parameters like clearance and volume of distribution.

-

Oral (PO): Administered via oral gavage. The vehicle for administration is often an aqueous solution containing a suspending agent like hydroxypropyl methylcellulose.

-

Subcutaneous (SC): Injected under the skin, often in an oily solution to create a depot effect for sustained release, mimicking certain clinical formulations.[1]

-

-

Dose Selection: Doses are selected based on previous toxicity studies and the intended therapeutic range. For carcinogenicity studies in rats, doses can be up to 200 times the human dose, while for monkeys, a high dose of 50 times the human dose may be used.

Sample Collection and Processing

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. For rats, blood is often collected via the tail vein or jugular vein cannula.

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA). The blood is then centrifuged to separate the plasma, which is subsequently stored at low temperatures (e.g., -80°C) until analysis.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of gestodene in plasma due to its high sensitivity and specificity.

-

Sample Preparation:

-

Extraction: Gestodene and an internal standard (e.g., norgestrel (B7790687) or a deuterated version of gestodene) are extracted from the plasma matrix. Common techniques include liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE).

-

Derivatization (Optional): For some steroids, derivatization may be used to enhance ionization efficiency and improve sensitivity in the mass spectrometer.

-

-

Chromatographic Separation:

-

Column: A reverse-phase column, such as an ACQUITY UPLC BEH C18, is typically used to separate gestodene from other plasma components.

-

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution (often containing a modifier like formic acid) is employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for gestodene and the internal standard.

-

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Animal Pharmacokinetic Studies

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of gestodene.

Caption: Workflow of a typical preclinical pharmacokinetic study.

Signaling Pathway of Gestodene and its Metabolites

Gestodene itself does not bind to the estrogen receptor (ER). However, its A-ring reduced metabolites, such as 3β,5α-tetrahydrogestodene, can bind to the ER and elicit estrogenic effects. This metabolic activation is a crucial aspect of its endocrine profile.

Caption: Metabolic activation and signaling of gestodene.

Conclusion

The pharmacokinetics of gestodene show considerable variability across different animal species, particularly concerning oral bioavailability. While beagle dogs and rhesus monkeys appear to have higher oral bioavailability compared to rats, the terminal half-life also differs significantly. These discrepancies highlight the challenges in extrapolating preclinical data to humans and emphasize the need for careful consideration of metabolic pathways and protein binding when selecting animal models for endocrine studies. The estrogenic effects of gestodene, mediated through its A-ring reduced metabolites, are a key consideration in its overall pharmacological profile. Further research providing more detailed quantitative pharmacokinetic data across various models would be highly beneficial for the drug development community.

References

Gene Expression Profiling in Endometrial Cells Following Progestin Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes when studying gene expression changes in human endometrial cells exposed to synthetic progestins, such as gestodene (B1671452). Due to the limited availability of public data specifically on gestodene, this document leverages findings from studies on progesterone (B1679170) and other synthetic progestins that share a common mechanism of action through the progesterone receptor (PR). This guide covers experimental protocols, data interpretation, and the key signaling pathways involved.

Introduction to Progestin Action in the Endometrium

Synthetic progestins, including gestodene, are pivotal components of hormonal contraceptives and hormone replacement therapies. Their primary mechanism of action involves mimicking the effects of natural progesterone by binding to and activating progesterone receptors (PRs) in target tissues like the endometrium.[1][2] This activation leads to a cascade of transcriptional events that transform the endometrium from a proliferative to a secretory state, making it receptive for embryo implantation or, in the context of contraception, rendering it non-receptive.[3]

Gestodene, a potent third-generation progestin, effectively suppresses endometrial proliferation.[3] Understanding the precise molecular changes induced by gestodene and other progestins at the gene expression level is crucial for optimizing therapeutic strategies and elucidating potential off-target effects. Gene expression profiling technologies, such as DNA microarrays and RNA-sequencing (RNA-Seq), are powerful tools for this purpose.[4][5]

Experimental Protocols

Detailed below are standardized protocols for investigating the transcriptomic effects of progestin exposure on endometrial cells.

Cell Culture and Hormone Treatment

A common model for these studies is the well-differentiated human endometrial adenocarcinoma cell line, Ishikawa, which expresses both estrogen and progesterone receptors.[6][7]

Protocol:

-

Cell Culture: Ishikawa cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Hormone Treatment: For experiments, cells are typically seeded and allowed to adhere. The medium is then replaced with a phenol (B47542) red-free medium containing charcoal-stripped FBS to eliminate confounding hormonal effects. Cells are then treated with the progestin of interest (e.g., progesterone at a concentration of 30 µg/mL) or a vehicle control (e.g., ethanol) for a specified duration (e.g., 4, 12, or 24 hours).[6]

RNA Extraction and Quality Control

High-quality RNA is essential for reliable gene expression analysis.

Protocol:

-

RNA Extraction: Total RNA is extracted from the treated and control cells using a commercial kit, such as the RNeasy Kit (Qiagen), following the manufacturer's instructions.[8][9]

-

Quality Control: The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), with expected A260/A280 ratios between 1.8 and 2.0. RNA integrity is evaluated using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer), with an RNA Integrity Number (RIN) of >8 being desirable for sequencing applications.[10]

Gene Expression Analysis: Microarray

DNA microarrays allow for the simultaneous measurement of the expression levels of thousands of known gene transcripts.[4][11]

Protocol:

-

cDNA Synthesis and Labeling: Total RNA is reverse transcribed into complementary DNA (cDNA). During this process, the cDNA is labeled with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).[12]

-

Hybridization: The labeled cDNA is then hybridized to a microarray chip containing thousands of gene-specific probes.[12]

-

Scanning and Image Acquisition: After hybridization and washing, the microarray is scanned to detect the fluorescent signals from each spot.[11]

-

Data Analysis: The signal intensities are quantified and normalized. Statistical analysis is performed to identify genes that are differentially expressed between the progestin-treated and control groups.[4]

Gene Expression Analysis: RNA-Sequencing (RNA-Seq)

RNA-Seq is a powerful, high-throughput sequencing method that provides a comprehensive and quantitative view of the transcriptome.[5]

Protocol:

-

Library Preparation: A sequencing library is prepared from the total RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

-

Sequencing: The prepared library is sequenced using a next-generation sequencing (NGS) platform (e.g., Illumina).[5]

-

Data Analysis: The raw sequencing reads are aligned to a reference genome. The number of reads mapping to each gene is counted to determine its expression level. Differential gene expression analysis is then performed to identify genes whose expression is significantly altered by the progestin treatment.[13]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effects of progesterone on endometrial cancer cell lines. These findings provide an indication of the types of gene expression changes that can be expected following exposure to a potent progestin.

Table 1: Differentially Expressed Genes in Ishikawa Cells after Progesterone Treatment (4 hours) [6]

| Gene Category | Number of Upregulated Genes | Number of Downregulated Genes |

| Total Differentially Expressed | 126 | 121 |

| Involved in Key Biological Processes | - | - |

| Cell Cycle | Data not specified | Data not specified |

| Cell Proliferation & Differentiation | Data not specified | Data not specified |

| Developmental Processes | Data not specified | Data not specified |

| Immune Responses | Data not specified | Data not specified |

| Intracellular Protein Traffic & Transport | Data not specified | Data not specified |

Table 2: Highly Expressed Genes in Ishikawa Cells Following Progesterone Treatment (3 and 12 hours) [13]

| Gene Symbol | Gene Name | Function | Fold Change (Representative) |

| PSAP | Proactivator polypeptide | Lysosomal protein trafficking | >1000 FPKM |

| ATP5G2 | ATP synthase F0 subunit C2 | ATP synthesis | >1000 FPKM |

| ATP5H | ATP synthase F0 subunit d | ATP synthesis | >1000 FPKM |

| GNB2L1 | Guanine nucleotide-binding protein subunit beta-2-like 1 | Signal transduction | >1000 FPKM |

FPKM: Fragments Per Kilobase of transcript per Million mapped reads.

Signaling Pathways and Visualizations

Progestin-induced gene expression changes in endometrial cells are mediated by complex signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways expected to be modulated by gestodene and other progestins.

Progesterone Receptor Signaling Cascade

Experimental Workflow for Gene Expression Profiling

Key Progesterone-Regulated Signaling Pathways

Conclusion

Gene expression profiling provides invaluable insights into the molecular mechanisms by which progestins, such as gestodene, exert their effects on the endometrium. While direct transcriptomic data for gestodene is sparse, studies on progesterone and other synthetic progestins have revealed significant alterations in genes controlling cell cycle, proliferation, differentiation, and apoptosis. The experimental protocols and data presented in this guide offer a framework for conducting and interpreting such studies. Further research specifically focusing on the gene expression signature of gestodene in endometrial cells will be instrumental in refining its clinical applications and understanding its broader biological impact.

References

- 1. Role of Progesterone in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progesterone Action in Endometrial Cancer, Endometriosis, Uterine Fibroids, and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A guide to issues in microarray analysis: application to endometrial biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RNA Sequencing | RNA-Seq methods & workflows [illumina.com]

- 6. Gene expression in endometrial cancer cells (Ishikawa) after short time high dose exposure to progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of DNA in endometrial cancer cells treated with phyto-estrogenic compounds using comparative genomic hybridisation microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RNA sequencing identifies gene expression profile changes associated with β-estradiol treatment in U2OS osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsjournals.org [atsjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. rep.bioscientifica.com [rep.bioscientifica.com]

- 12. rep.bioscientifica.com [rep.bioscientifica.com]

- 13. Changes in the Transcriptome of the Human Endometrial Ishikawa Cancer Cell Line Induced by Estrogen, Progesterone, Tamoxifen, and Mifepristone (RU486) as Detected by RNA-Sequencing | PLOS One [journals.plos.org]

The Hepatic Metabolism of Ethinylestradiol: A Technical Guide for Researchers

For Correspondence: [Awaited]

Abstract

This technical guide provides a comprehensive overview of the impact of ethinylestradiol (EE) on hepatic metabolism, drawing from a wide range of laboratory studies. As a synthetic estrogen widely used in oral contraceptives and hormone replacement therapy, understanding its intricate interactions with the liver is paramount for drug development and safety assessment. This document summarizes key quantitative data on enzymatic activity, gene expression, and transporter function. It also details the experimental protocols utilized in these studies and presents visual representations of the core signaling pathways and experimental workflows. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the fields of toxicology, pharmacology, and hepatic physiology.

Introduction

Ethinylestradiol (EE) is a potent synthetic estrogen that undergoes extensive first-pass metabolism in the liver. This hepatic processing is a double-edged sword; while it facilitates the systemic availability of the active compound, it also poses a risk of various hepatotoxic effects, including cholestasis, oxidative stress, and in some cases, the promotion of liver tumors.[1][2] Laboratory investigations, spanning from in vitro studies with isolated hepatocytes and liver microsomes to in vivo experiments in animal models, have been instrumental in elucidating the complex molecular mechanisms underlying EE's hepatic effects. This guide synthesizes the findings from these studies to provide a detailed technical resource.

Impact on Hepatic Enzyme Activity

EE significantly modulates the activity of key drug-metabolizing enzymes in the liver, primarily the Cytochrome P450 (CYP) superfamily and the phase II conjugation enzymes, UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Cytochrome P450 Enzymes

EE's interaction with CYP enzymes is complex, involving both inhibition and induction, depending on the specific isozyme. In vitro studies have systematically evaluated EE as a reversible and time-dependent inhibitor of numerous human CYP isoforms.[3] Notably, EE shows inhibitory effects on CYP1A1 and CYP2C19 at concentrations that may be achieved during first-pass metabolism.[3] Conversely, its effect on other CYPs like CYP3A4, a major drug-metabolizing enzyme, appears to be less pronounced and can be influenced by the co-administered progestin.[4][5][6]

Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Ethinylestradiol

| CYP Isoform | System | IC50 (µM) | Inhibition Type | Reference |

| CYP1A1 | Recombinant | 2.7 (total and free) | Competitive (Ki = 1.4 µM free) | [3] |

| CYP1A2 | Human Liver Microsomes | > 39 (free) | Weak | [3] |

| CYP2C19 | Human Liver Microsomes | 4.4 (total), 2.8 (free) | - | [3] |

| CYP3A4 | - | - | Modest, can be inhibitory | [5][6][7] |

| CYP2C9 | In Vivo | No significant effect | - | [4] |

Phase II Conjugation Enzymes: Glucuronidation and Sulfation

Glucuronidation and sulfation are major pathways for the metabolic clearance of EE.[7] Studies using human liver microsomes have characterized the kinetics of these reactions, revealing significant interindividual variability.[8][9] Bilirubin (B190676) UGT has been identified as a key enzyme responsible for the glucuronidation of EE, primarily at the 3-hydroxyl position.[10]

Table 2: Kinetic Parameters of Ethinylestradiol Glucuronidation and Sulfation in Human Liver

| Enzyme | Subcellular Fraction | Vmax (pmol/min/mg protein) | Km (mM) | Reference |

| Glucuronyltransferase | Microsomes | 96.8 ± 47.9 (mean ± SD) | - | [8] |

| Sulfotransferase | Cytosol | 43.7 ± 18.6 (mean ± SD) | - | [8] |

| Glucuronyltransferase | Microsomes | 190.4 ± 82.3 (mean ± SD) | 0.20 ± 0.12 (mean ± SD) | [9] |

| Sulfotransferase | Cytosol | 68.2 ± 16.5 (mean ± SD) | 0.0072 ± 0.0019 (mean ± SD) | [9] |

Alterations in Hepatic Gene Expression

EE administration leads to dose-dependent changes in the expression of a multitude of hepatic genes. Microarray analyses in rats have demonstrated that these changes are predominantly observed in females, with a significant number of genes being upregulated.[11] These alterations are not limited to drug-metabolizing enzymes but also encompass genes involved in cell signaling and stress responses. For instance, prolonged EE treatment in female rats has been shown to increase the mRNA levels of transforming growth factor-β1 (TGF-β1).[12]

Table 3: Ethinylestradiol-Induced Changes in Hepatic Gene Expression in Rats

| Gene | Sex | Dose | Duration | Fold Change | Reference |

| Various Genes | Female | 1.0 ppm (diet) | 28 days | > 5-fold (24 genes) | [11] |

| Various Genes | Male | 1.0 ppm (diet) | 28 days | > 5-fold (4 genes) | [11] |

| TGF-β1 | Female | - | 42 days | Increased | [12] |

| Mannose 6-phosphate/IGF-II Receptor | Female | - | 42 days | Increased | [12] |

| Na+-dependent taurocholate transporter mRNA | - | - | 5 days | Decreased to ~50% of control | [13] |

| Organic anion transporter mRNA | - | - | 5 days | Decreased to ~15% of control | [13] |

Impact on Hepatic Transporters and Bile Flow

A primary manifestation of EE-induced hepatotoxicity is cholestasis, characterized by impaired bile flow.[14] This is mechanistically linked to alterations in the function and expression of key hepatic transport proteins located on the sinusoidal and canalicular membranes of hepatocytes.

Sinusoidal Transporters

EE treatment has been shown to reduce the protein content and mRNA levels of the Na+-dependent taurocholate transporter (Ntcp), a key transporter for bile acid uptake from the blood into hepatocytes.[13] This reduction contributes to the observed decrease in taurocholate uptake.[13]

Canalicular Transporters and Bile Flow

The excretion of bile acids and other organic anions into the bile is also impaired by EE. Studies have demonstrated a marked decrease in the biliary excretion of taurocholate and other organic anions.[15] This is associated with a reduction in the expression of canalicular transporters like the bile salt export pump (Bsep).[16] The overall effect is a reduction in bile flow, which is a hallmark of EE-induced cholestasis.[13][14]

Table 4: Effect of Ethinylestradiol on Hepatic Transporter Function and Bile Flow in Rats

| Parameter | Treatment Duration | Effect | Reference |

| Basal Bile Flow | - | Reduced (t1/2 = 12.5 ± 0.6 h) | [13] |

| Taurocholate Uptake | 3 days | Reduced to 59% of control | [13] |

| Taurocholate Uptake | 5 days | Reduced to 13% of control | [13] |

| Taurocholate Uptake | 7 days | Reduced to 10% of control | [13] |

| Na+-K+-ATPase Activity | - | Significantly decreased | [13] |

| Na+-dependent taurocholate transporter protein | 5 days | Reduced to 21% of control | [13] |

| Organic anion transporter protein | 5 days | Reduced to 21% of control | [13] |

| Biliary Excretion of Taurocholate | - | Markedly decreased excretory maximum | [15] |

| Biliary Permeability | - | Increased | [17] |

Oxidative Stress and Hepatotoxicity

The metabolism of EE can lead to the formation of reactive metabolites, which can induce oxidative stress and contribute to hepatotoxicity.[18][19] In isolated rat hepatocytes, the cytotoxicity of EE was exacerbated by inhibitors of detoxification pathways and ameliorated by antioxidants, suggesting a role for oxidative stress in EE-induced liver injury.[18] This is further supported by the observation of increased mitochondrial superoxide (B77818) production following EE treatment.[20]

Table 5: Ethinylestradiol-Induced Oxidative Stress Markers

| Parameter | System | Effect | Reference |

| LC50 of EE | Isolated Rat Hepatocytes | 150 ± 8 µmol/L | [18][19] |

| Reactive Oxygen Species (ROS) | Hepatocyte Inflammation Model | Increased formation | [18][19] |

| H2O2 Formation | Hepatocyte Inflammation Model | Increased formation | [18][19] |

| Mitochondrial Superoxide Production | Rat Liver Mitochondria, Hepatocytes, HepG2 cells | Increased | [20] |

Experimental Protocols

The following sections detail the methodologies employed in key laboratory studies investigating the hepatic effects of ethinylestradiol.

In Vivo Animal Studies

-

Animal Model: Male and female Sprague-Dawley rats are commonly used.[11][15][18][21] Female albino rats have also been utilized for hepatotoxicity studies.[22][23][24]

-

Dosing Regimen: EE is typically administered orally in the diet at concentrations ranging from 0.01 to 1.0 ppm for gene expression studies, or via subcutaneous injection at doses from 0.06 to 600 µg/kg/day for studies on bile acid metabolism.[11][25] For hepatotoxicity studies, oral doses of 250, 500, and 750 µg/kg body weight have been administered weekly for 16 to 20 weeks.[22][23][24]

-

Sample Collection: Livers are collected for histopathological analysis, gene expression profiling (microarray or Northern blot), and preparation of subcellular fractions (microsomes, cytosol) for enzyme assays.[9][11][22] Bile is collected via cannulation for analysis of bile flow and composition.[13][15]

-

Analytical Techniques:

-

Histopathology: Liver tissues are fixed, sectioned, and stained (e.g., hematoxylin (B73222) and eosin) to assess cellular damage.[22][23][24]

-

Gene Expression: High-density oligonucleotide microarrays or Northern blotting are used to quantify changes in mRNA levels.[11][12]

-

Enzyme Assays: Spectrophotometric or radiometric assays are used to measure the activity of CYP enzymes, UGTs, and SULTs in liver subcellular fractions.[8][9]

-

Western Blotting: Used to quantify the protein expression of hepatic transporters and other proteins of interest.[13][16]

-

In Vitro Studies

-

Cell Models:

-

Isolated Rat Hepatocytes: Primary hepatocytes are isolated from rats by collagenase perfusion and used for cytotoxicity and metabolism studies.[18][19]

-

Human Liver Microsomes and Cytosol: Subcellular fractions are prepared from human liver tissue to study the kinetics of drug-metabolizing enzymes.[3][8][9]

-

Sandwich-Cultured Human Hepatocytes: This model is used to study the transport of EE and its metabolites, including biliary excretion.[26]

-

HepG2 Cells: A human hepatoma cell line used to investigate mechanisms of oxidative stress.[20]

-

-

Experimental Conditions: Cells are typically incubated with varying concentrations of EE. For cytotoxicity studies, cell viability is assessed using assays like the MTT or LDH release assay.[18][19]

-

Analytical Techniques:

-

HPLC: High-performance liquid chromatography is used to separate and quantify EE and its metabolites.[10]

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is employed for the sensitive detection and structural elucidation of metabolites and their adducts.[27]

-

Enzyme Kinetics: Michaelis-Menten kinetics are determined by measuring reaction velocities at various substrate concentrations.[9]

-

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using the DOT language, visualize key pathways and experimental workflows related to the hepatic metabolism of ethinylestradiol.

Caption: Overview of Ethinylestradiol Hepatic Metabolism.

Caption: Signaling Pathway of EE-Induced Cholestasis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Further assessment of 17alpha-ethinyl estradiol as an inhibitor of different human cytochrome P450 forms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Ethinyl Estradiol-Levonorgestrel Containing Oral Contraceptive Does Not Alter Cytochrome P4502C9 In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of the ethinylestradiol/levonorgestrel combined oral contraceptive on the activity of cytochrome P4503A in obese women - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of an oral contraceptive preparation containing ethinylestradiol and gestodene on CYP3A4 activity as measured by midazolam 1′-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Interactions Involving 17α-Ethinylestradiol: Considerations Beyond Cytochrome P450 3A Induction and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interindividual variability in the glucuronidation and sulphation of ethinyloestradiol in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulphation and glucuronidation of ethinyloestradiol in human liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human bilirubin UDP-glucuronosyltransferase catalyzes the glucuronidation of ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gene expression profile in the livers of rats orally administered ethinylestradiol for 28 days using a microarray technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ethinyl estradiol cholestasis involves alterations in expression of liver sinusoidal transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. Changes in biliary excretory mechanisms in rats with ethinyloestradiol-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of Ursodeoxycholic Acid on the Expression of the Hepatocellular Bile Acid Transporters (Ntcp and bsep) in Rats With Estrogen-Induced Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biliary permeability during ethinyl estradiol-induced cholestasis studied by segmented retrograde intrabiliary injections in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular mechanism of 17α-ethinylestradiol cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. researchgate.net [researchgate.net]

- 21. Ethinyl estradiol-induced cell proliferation in rat liver. Involvement of specific populations of hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Experimental Hepatotoxicity Produced by Ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. informaticsjournals.co.in [informaticsjournals.co.in]

- 24. informaticsjournals.co.in [informaticsjournals.co.in]

- 25. Effects of ethinylestradiol on enzymes catalyzing bile acid conjugation and sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mechanistic Modeling of the Hepatic Disposition of Estradiol-17β-Glucuronide in Sandwich-Cultured Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites [mdpi.com]

An In-depth Guide to the Cellular Uptake and Distribution of Ethinylestradiol in Target Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethinylestradiol (EE), a synthetic derivative of 17β-estradiol, is a potent, orally bioavailable estrogen and a primary component in the majority of combined oral contraceptives.[1][2] Its efficacy and side-effect profile are intrinsically linked to its absorption, cellular uptake, interaction with target receptors, and distribution throughout the body. Understanding these pharmacokinetic and pharmacodynamic processes at a cellular level is critical for optimizing drug delivery, predicting tissue-specific effects, and developing next-generation hormonal therapies.

This technical guide provides a comprehensive overview of the cellular uptake mechanisms and tissue distribution of ethinylestradiol. It details the primary signaling pathways, summarizes quantitative data on tissue concentrations, and outlines key experimental protocols for studying these phenomena.

Cellular Uptake Mechanisms

As a small, lipophilic steroid hormone, ethinylestradiol is believed to primarily cross the cell membrane via passive diffusion.[1] This process does not require energy and is driven by the concentration gradient of the molecule across the plasma membrane. The ethynyl (B1212043) group at the C17α position protects the molecule from rapid first-pass metabolism in the liver, which contributes to its high oral bioavailability compared to natural estradiol.[3][4]

Once inside the cell, ethinylestradiol binds to its target receptors, primarily the nuclear estrogen receptors, initiating a cascade of cellular events.

Signaling Pathways of Ethinylestradiol

Ethinylestradiol exerts its biological effects through both classical genomic and rapid non-genomic signaling pathways by binding to and activating estrogen receptors (ERs).

Genomic Signaling Pathway

The primary mechanism of action for ethinylestradiol is the genomic pathway, which involves the modulation of gene expression. This pathway is mediated by two principal nuclear estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).

-

Binding and Activation : Ethinylestradiol diffuses into the cell and binds to ERs located in the cytoplasm or nucleus, which are often complexed with heat shock proteins (HSPs).

-

Dimerization and Translocation : Ligand binding causes the dissociation of HSPs and induces a conformational change in the receptor, leading to its dimerization (forming ERα/ERα, ERβ/ERβ, or ERα/ERβ dimers).

-

DNA Binding : The activated receptor-dimer complex translocates into the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Gene Transcription : The DNA-bound receptor complex recruits co-activator or co-repressor proteins, initiating or inhibiting the transcription of target genes, which ultimately alters protein synthesis and cellular function.

Non-Genomic Signaling Pathway

Ethinylestradiol can also induce rapid cellular responses that are too fast to be explained by gene transcription. These effects are mediated by a subpopulation of estrogen receptors located at the cell membrane, including G-protein coupled estrogen receptor 1 (GPER). This pathway involves the rapid activation of intracellular signaling cascades.

-

Membrane Receptor Binding : EE binds to GPER on the cell surface.

-

G-Protein Activation : This binding activates associated G-proteins.

-

Second Messenger Cascade : Activated G-proteins trigger downstream signaling pathways, such as the adenylyl cyclase/cAMP/PKA pathway or MAPK/ERK pathway.

-

Rapid Cellular Effects : These cascades lead to rapid changes in cellular function, such as ion channel modulation or enzyme activation, independent of new protein synthesis.

Distribution in Target Tissues

The distribution of ethinylestradiol is largely determined by the expression of estrogen receptors in various tissues. Key target tissues include those of the reproductive system, as well as non-reproductive sites where estrogens play a physiological role.

-

Primary Target Tissues : Uterus (endometrium), mammary glands, ovaries, brain (hypothalamus, hippocampus, amygdala), liver, and bone.[5]

-

Receptor Distribution : ERα is highly expressed in the uterus, liver, and hypothalamus. ERβ is found more widely in tissues like the brain, bone, and vascular endothelium.[5]

Quantitative Data on Tissue Distribution

Quantitative analysis of ethinylestradiol in human tissue is challenging due to its low dosage and ethical considerations. However, studies have successfully measured its concentration in blood/plasma and endometrial tissue, demonstrating significant accumulation in target organs.

| Sample Type | Condition | Mean Concentration (± SE) | Reference |

| Endometrial Tissue | During contraceptive use | 90 ± 18 ng/g (wet tissue) | [6] |

| One month after stopping | 234 ± 5 ng/g (wet tissue) | [6] | |

| Sequential therapy (<40 yrs) | 3.55 - 5.89 µg/g (wet tissue) | [7] | |

| Sequential therapy (>40 yrs) | 0.9 ± 0.6 µg/g (wet tissue) | [7] | |

| Blood/Plasma | During contraceptive use | 90 ± 18 pg/mL | [6] |

| One month after stopping | 234 ± 32 pg/mL | [6] | |

| Sequential therapy (<40 yrs) | 989 - 1053 pg/mL | [7] |

Note: The significant increase in both endometrial and blood concentrations one month after cessation in one study suggests complex long-term retention and redistribution dynamics that are not fully understood.[6] The high concentrations reported in the sequential therapy study may reflect the higher estrogen doses used in those formulations.

Experimental Protocols

Investigating the cellular uptake and distribution of ethinylestradiol requires sensitive and specific analytical methods. Key protocols include the quantification of EE in biological matrices and in vivo studies to determine tissue-specific accumulation.

Protocol: Quantification of Ethinylestradiol in Plasma/Tissue by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of steroids like ethinylestradiol in complex biological samples.[8][9][10]

Methodology Overview:

-

Sample Collection : Collect blood (plasma) or harvest tissue samples. Tissue samples should be immediately snap-frozen.

-

Homogenization (for tissue) : Weigh tissue and homogenize in an ice-cold buffer or solvent (e.g., acetonitrile) to release intracellular contents.[11][12]

-

Extraction :

-

Protein Precipitation : Add a solvent like acetonitrile (B52724) to plasma or tissue homogenate to precipitate proteins.[10]

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) : Further purify the sample to remove interfering lipids and other molecules. SPE with a mixed-mode cation exchange chemistry is often effective.[11][13]

-

-

Derivatization (Optional but Recommended) : To enhance ionization efficiency and sensitivity for MS detection, EE is often derivatized, for example, with dansyl chloride.[10][13]

-

LC Separation : Inject the extracted sample into a UPLC/HPLC system. A C18 reverse-phase column is typically used with a gradient mobile phase (e.g., acetonitrile and water with formic acid) to separate EE from other components.[8][9]

-

MS/MS Detection : The analyte is ionized (typically using positive electrospray ionization, ESI+) and detected by a triple quadrupole mass spectrometer. Detection is performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[10]

-

Example Transition (derivatized EE): m/z 530.16 → 171.08.[10]

-

-

Quantification : The concentration is determined by comparing the analyte's peak area to that of a stable isotope-labeled internal standard (e.g., Ethinyl Estradiol-d4) and referencing a standard curve.[14]

Protocol: In Vivo Tissue Distribution Study Using Radiolabeled Compounds

To determine the relative accumulation of ethinylestradiol in different organs, studies often employ radiolabeled versions of the compound (e.g., with ³H, ¹⁴C, or ¹²³I).[15][16]

Methodology Overview:

-

Animal Model : Select an appropriate animal model (e.g., rats, swine). Ovariectomy may be performed to reduce endogenous estrogen levels.

-

Compound Administration : Administer a known dose of radiolabeled ethinylestradiol via a relevant route (e.g., oral gavage, intravenous, or intraperitoneal injection).[16]

-

Time Course : Euthanize animals at various time points post-administration (e.g., 1, 4, 24 hours) to assess both uptake and clearance.

-

Tissue Harvesting : Rapidly dissect and collect target tissues (uterus, liver, brain, fat, muscle, etc.) and a blood sample.

-

Sample Processing :

-

Weigh each tissue sample.

-

Homogenize the tissue.

-

For some tissues, perform solvent extraction to separate the parent compound from its metabolites.

-

-

Radioactivity Measurement : Measure the amount of radioactivity in each sample using a liquid scintillation counter (for ³H or ¹⁴C) or a gamma counter (for ¹²³I).

-

Data Analysis :

-

Calculate the concentration of radioactivity per gram of tissue (e.g., disintegrations per minute per gram, DPM/g).

-

Often expressed as a percentage of the injected dose per gram of tissue (%ID/g) to normalize for animal weight and dose variations.

-

Calculate tissue-to-blood concentration ratios to assess preferential accumulation.

-

Conclusion

The cellular uptake of ethinylestradiol is a multi-faceted process governed by its physicochemical properties and its interaction with a complex network of estrogen receptors. While passive diffusion is the primary entry mechanism, its potent biological activity is dictated by both genomic and non-genomic signaling pathways. Distribution is targeted to estrogen receptor-rich tissues, with significant accumulation demonstrated in the endometrium. The advanced analytical and radiolabeling techniques outlined here are essential tools for researchers to further elucidate the precise mechanisms of EE's action, paving the way for the development of safer and more effective hormonal therapies.

References

- 1. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Understanding the cognitive impact of the contraceptive estrogen Ethinyl Estradiol: tonic and cyclic administration impairs memory, and performance correlates with basal forebrain cholinergic system integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Pharmacokinetics of ethynyloestradiol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hormonal Contraceptives and the Brain: A Systematic Review on 60 years of Neuroimaging, EEG, and Biochemical Studies in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethynyl-estradiol (EE-2) retained in blood and endometrium during and after steroidal contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Accumulation of ethinylestradiol in blood and endometrium of women taking oral contraceptives: the sequential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Accurate determination of tissue steroid hormones, precursors and conjugates in adult male rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UPLC–TOF–MS Method for Simultaneous Quantification of Steroid Hormones in Tissue Homogenates of Zebrafish with Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arborassays.com [arborassays.com]

- 12. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biodistribution, with high uptake by the reproductive tract, of an intraperitoneally infused radiohalogenated steroidal estrogen-receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dissolving Gestodene for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gestodene (B1671452) is a potent synthetic progestogen widely utilized in hormonal contraceptives.[1][2] Its application in cell culture experiments is crucial for studying its physiological effects, mechanism of action, and potential therapeutic applications. Due to its hydrophobic nature, gestodene exhibits low solubility in aqueous solutions like cell culture media.[3] Therefore, a proper solubilization protocol is essential to ensure accurate and reproducible experimental results. These application notes provide a detailed protocol for dissolving gestodene for in vitro studies, focusing on the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent.

Data Presentation: Solubility of Gestodene

| Solvent | Solubility | Reference |

| Water | 9.11 µg/mL | [3] |

| 20% PEG400 (pH 7.4) | Sufficient for sink conditions in vitro | [3] |

| 30% Ethanol | Soluble | [3] |

| 50% Ethanol | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Commonly used for stock solutions | [4][5] |

Experimental Protocols

Materials

-

Gestodene powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

-

Vortex mixer

-

Cell culture medium appropriate for the cell line

-

Water bath or incubator at 37°C (optional)

Protocol for Preparation of a Gestodene Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of gestodene in DMSO. It is recommended to prepare a high-concentration stock to minimize the final concentration of DMSO in the cell culture medium, as DMSO can have cytotoxic effects at higher concentrations.[5][6]

-

Determine the Desired Stock Concentration: Based on the required final concentration for your experiments, calculate the desired concentration of the stock solution. A common practice is to prepare a 1000x or 10,000x stock solution.

-

Weighing Gestodene: In a sterile microcentrifuge tube, carefully weigh the required amount of gestodene powder.

-

Adding DMSO: Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the gestodene powder.

-

Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the gestodene. If the compound does not dissolve completely, gentle warming in a 37°C water bath for a few minutes can aid dissolution.

-

Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Gestodene may undergo degradation under certain stress conditions, so proper storage is crucial.[7]

Protocol for Diluting Gestodene Stock Solution in Cell Culture Medium

-

Thaw the Stock Solution: Thaw an aliquot of the gestodene stock solution at room temperature.

-

Pre-warm Culture Medium: Pre-warm the appropriate cell culture medium to 37°C.

-

Dilution: Directly add the required volume of the gestodene stock solution to the pre-warmed culture medium to achieve the desired final concentration. It is critical to add the stock solution to the medium and mix immediately to prevent precipitation. A common recommendation is to keep the final DMSO concentration in the culture medium below 0.5%, with 0.1% being preferable for most cell lines to avoid solvent-induced cytotoxicity.[4][5][8]

-

Control Group: Prepare a vehicle control by adding the same volume of DMSO (without gestodene) to the culture medium as used for the experimental group. This is essential to distinguish the effects of gestodene from any potential effects of the solvent.

-